molecular formula C20H21NO4 B135226 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one CAS No. 133066-61-2

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one

Cat. No.: B135226
CAS No.: 133066-61-2
M. Wt: 339.4 g/mol
InChI Key: XSYLUBKWRZCOQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves several synthetic steps. One common method includes the catalytic asymmetric two-step or one-pot method. This method involves the use of a catalyst to facilitate the formation of the side chain in a highly enantioselective manner . The reaction conditions typically involve the use of protective groups such as silyl groups to protect reactive sites during the synthesis .

Industrial Production Methods

Industrial production of this compound often involves semi-synthesis from natural precursors. The precursor, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions are derivatives of this compound, which are further used in the synthesis of paclitaxel and its analogs .

Mechanism of Action

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one contributes to the mechanism of action of paclitaxel by stabilizing microtubules and preventing their disassembly. This action interferes with the mitotic phase of the cell cycle, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin dimers and microtubules .

Comparison with Similar Compounds

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is unique compared to other similar compounds due to its specific structure and role in the synthesis of paclitaxel. Similar compounds include:

This compound stands out due to its specific role in the synthesis of paclitaxel, which is known for its broad-spectrum anticancer activity and relatively low toxicity .

Properties

IUPAC Name

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYLUBKWRZCOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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